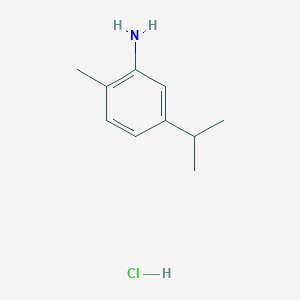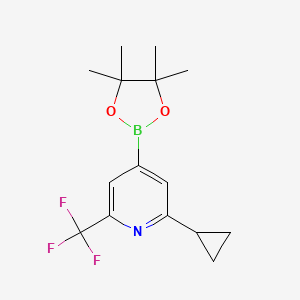![molecular formula C13H30OSi B13938709 Silane, [(1-butylhexyl)oxy]trimethyl- CAS No. 53754-40-8](/img/structure/B13938709.png)
Silane, [(1-butylhexyl)oxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(1-butylhexyl)oxy]trimethyl- is an organosilicon compound with the molecular formula C13H30OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound features a trimethylsilyl group attached to an oxygen atom, which is further bonded to a 1-butylhexyl group. Silanes are known for their versatility in various chemical reactions and applications, particularly in the field of organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-butylhexyl)oxy]trimethyl- typically involves the reaction of a trimethylsilyl chloride with an alcohol derivative. The general reaction can be represented as follows:
R-OH+Cl-Si(CH3)3→R-O-Si(CH3)3+HCl
In this case, the alcohol derivative is 1-butylhexanol. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the silane product.
Industrial Production Methods
Industrial production of Silane, [(1-butylhexyl)oxy]trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(1-butylhexyl)oxy]trimethyl- undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Oxidation: Conversion of the silane to silanols or siloxanes.
Substitution: Replacement of the alkoxy group with other nucleophiles.
Common Reagents and Conditions
Hydrosilylation: Typically catalyzed by transition metal complexes such as platinum or rhodium.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or peracids.
Substitution: Requires nucleophiles such as halides, amines, or alcohols.
Major Products
Hydrosilylation: Produces organosilicon compounds with new Si-C bonds.
Oxidation: Yields silanols or siloxanes.
Substitution: Forms new silane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Silane, [(1-butylhexyl)oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to enhance adhesion and durability.
Mecanismo De Acción
The mechanism of action of Silane, [(1-butylhexyl)oxy]trimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a variety of chemical reactions. The trimethylsilyl group can act as a protecting group for hydroxyl and amino groups in organic synthesis, preventing unwanted side reactions. Additionally, the compound can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds, contributing to the formation of stable polymeric structures.
Comparación Con Compuestos Similares
Silane, [(1-butylhexyl)oxy]trimethyl- can be compared with other similar compounds, such as:
Silane, [(1-butoxyethenyl)oxy]trimethyl-: Similar structure but with a different alkoxy group.
Silane, [(1-ethenylhexyl)oxy]trimethyl-: Features an ethenyl group instead of a butylhexyl group.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to a single silicon atom.
Uniqueness
The uniqueness of Silane, [(1-butylhexyl)oxy]trimethyl- lies in its specific alkoxy group, which imparts distinct physical and chemical properties. The 1-butylhexyl group provides a balance of hydrophobicity and flexibility, making it suitable for various applications in materials science and organic synthesis.
Propiedades
Número CAS |
53754-40-8 |
|---|---|
Fórmula molecular |
C13H30OSi |
Peso molecular |
230.46 g/mol |
Nombre IUPAC |
decan-5-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H30OSi/c1-6-8-10-12-13(11-9-7-2)14-15(3,4)5/h13H,6-12H2,1-5H3 |
Clave InChI |
QYSRFRQIQZKDFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


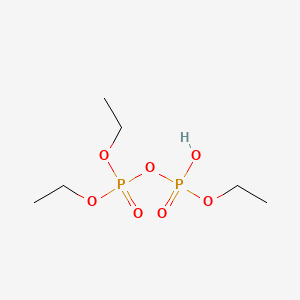
![4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13938630.png)
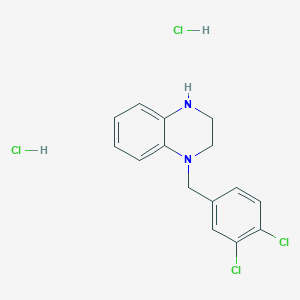

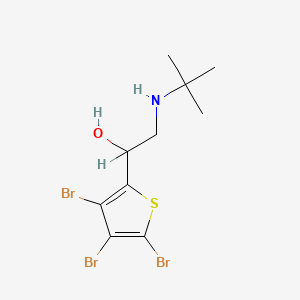
![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)

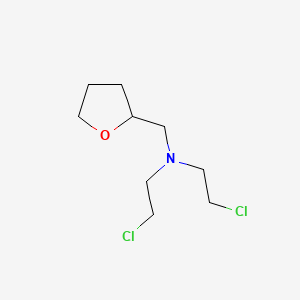
![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
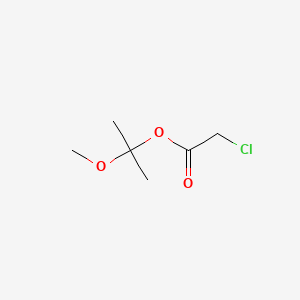
![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)
